molecular formula C16H13Cl2NO B1419222 3-Chloro-4-(1-naphthyloxy)aniline hydrochloride CAS No. 87170-22-7

3-Chloro-4-(1-naphthyloxy)aniline hydrochloride

Cat. No. B1419222
CAS RN: 87170-22-7
M. Wt: 306.2 g/mol
InChI Key: UDVHEMZGYFOOIY-UHFFFAOYSA-N
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Description

“3-Chloro-4-(1-naphthyloxy)aniline hydrochloride” is a chemical compound with the CAS Number: 87170-22-7 . Its molecular weight is 306.19 . The IUPAC name for this compound is 3-chloro-4-(1-naphthyloxy)aniline hydrochloride .

Safety Information The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

  • Synthesis of [1,3]oxazine Derivatives An efficient synthesis method for 1,3-oxazine derivatives involves a one-pot, multicomponent condensation process. This method uses α- or β-naphthol, an aniline, and formaldehyde with thiamine hydrochloride (VB1) acting as a biodegradable and reusable catalyst. This synthesis is conducted in water, which serves as a universal solvent (Dhakane et al., 2014).

  • Intermediate in Beta-Adrenergic Receptor Blockers Compounds like (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, closely related to 3-Chloro-4-(1-naphthyloxy)aniline hydrochloride, are intermediates in creating beta-adrenergic blocking agents and antihypertensive drugs such as propranolol and nadoxolol. The preparation and kinetic resolution studies of these compounds are crucial for obtaining them in highly optically pure forms, which are essential for their pharmacological efficacy (Kapoor et al., 2003).

  • Electrochemical Copolymerization Electrochemical copolymerization involving 1-naphthylamine, a compound structurally similar to 3-Chloro-4-(1-naphthyloxy)aniline, with aniline and o-toluidine, showcases its potential in polymer science. The copolymers exhibit both electrochemical and spectroelectrochemical properties, indicating their possible application in material science (Chung et al., 2001).

  • Catalytic Synthesis of Arylamides Arylamides of 3-hydroxy-2-naphthoic acid, which are structurally similar to 3-Chloro-4-(1-naphthyloxy)aniline, find widespread use in producing organic azo pigments, medicines, and pesticides. The synthesis of these arylamides, including 3-hydroxy-2-naphthoic acid anilide, is facilitated by certain catalysts, pointing towards their importance in organic chemistry and industrial applications (Shteinberg, 2022).

  • Biotransformation in Carcinogenic Substances Modified anilines, including 3-chloro-4-hydroxyaniline, a close derivative of the chemical , have been identified in the metabolic pathways of carcinogenic substances like 1-(4-chlorophenyl)-3,3-dimethyltriazene. This research provides insight into the biotransformation processes and potential toxicity pathways of similar chemical compounds (Kolar & Schlesiger, 1975).

properties

IUPAC Name

3-chloro-4-naphthalen-1-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO.ClH/c17-14-10-12(18)8-9-16(14)19-15-7-3-5-11-4-1-2-6-13(11)15;/h1-10H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVHEMZGYFOOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(1-naphthyloxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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